2-Amino-3-ethoxy-3-oxopropanoic acid
Description
Contextualization within Amino Acid Chemistry and Peptide Building Blocks
2-Amino-3-ethoxy-3-oxopropanoic acid, systematically named (2S)-2-amino-3-ethoxy-3-oxopropanoic acid in its chiral form, is a derivative of aspartic acid where the side-chain carboxylic acid is esterified with an ethyl group. This structural modification categorizes it as an unnatural or non-proteinogenic amino acid. sigmaaldrich.com The introduction of such modified amino acids into peptide chains is a key strategy in medicinal chemistry and materials science to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities. sigmaaldrich.com
The presence of a free α-amino group and a carboxylic acid, alongside the ethyl ester, provides three distinct points for chemical modification. However, in practical applications, particularly in peptide synthesis, the α-amino group is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group, to give 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid . nih.govbiosynce.com This protected form is a stable, commercially available reagent that can be readily incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. biosynce.com The use of a mono-ester of a malonic acid derivative allows for the introduction of a functionalized C-terminal extension or a point for further chemical elaboration after peptide synthesis.
The chemistry of this compound is closely related to that of aspartic acid β-esters, which are known to be valuable intermediates in peptide synthesis. jst.go.jp The selective protection and activation of the α- and β-carboxyl groups of aspartic acid are crucial for the synthesis of peptides containing this residue without side reactions, such as aspartimide formation. epo.orgnih.gov The ethyl ester in this compound serves as a stable protecting group for one of the carboxyl functions, simplifying synthetic strategies.
Overview of its Significance in Synthetic Organic Chemistry and Biochemical Studies
The primary significance of this compound in synthetic organic chemistry lies in its role as a versatile building block. Its protected form, N-Boc-2-Amino-3-ethoxy-3-oxopropanoic acid, provides a convenient way to introduce a carboxymethyl group with a protected nitrogen into a molecule. This is particularly useful in the synthesis of complex natural products and peptidomimetics.
While direct and extensive biochemical studies on the free amino acid are not widely reported in the literature, its incorporation into peptides allows for the investigation of enzyme-substrate interactions and the development of enzyme inhibitors. The ethyl ester can influence the binding affinity and selectivity of a peptide for its target protein. Furthermore, the ester can be hydrolyzed post-synthesis to reveal a free carboxylic acid, which can then participate in biological interactions or be further modified.
The study of peptides containing unnatural amino acids like this compound contributes to our understanding of protein structure and function. By systematically replacing natural amino acids with modified versions, researchers can probe the specific roles of side-chain functionalities in molecular recognition, catalysis, and signal transduction.
Interactive Data Tables
Below are interactive tables summarizing key information for the compounds discussed in this article.
| Property | This compound | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid |
|---|---|---|
| Molecular Formula | C5H9NO4 | C10H17NO6 |
| Molecular Weight | 147.13 g/mol | 247.24 g/mol nih.gov |
| CAS Number | 91469-69-1 ambeed.com | 137401-45-7 nih.gov |
| IUPAC Name | This compound | 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-ethoxy-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVKDASMDDANST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Ethoxy 3 Oxopropanoic Acid and Its Derivatives
Established Synthetic Routes for 2-Amino-3-ethoxy-3-oxopropanoic Acid and its Protected Forms.
The synthesis of this compound, a valuable bifunctional building block, can be approached through several strategic pathways. These routes often commence from readily available starting materials and employ well-established chemical transformations.
Synthesis from Amino Acid Derivatives Utilizing Carbonyl Protecting Reagents.
While less common, the synthesis of this compound can be envisioned from precursors like serine or aspartic acid. A theoretical route starting from a suitably protected serine derivative would involve the oxidation of the primary alcohol to a carboxylic acid, followed by esterification to yield the ethyl ester. This approach would necessitate a careful selection of orthogonal protecting groups for the amino and the newly formed carboxyl functionalities to ensure selective manipulation.
Alternatively, aspartic acid can serve as a starting point. Selective mono-esterification of the β-carboxylic acid of N-protected aspartic acid would yield a precursor that, after further functional group manipulations, could lead to the target molecule. However, achieving high regioselectivity in the initial esterification step can be challenging.
Preparative Methods Involving Malonate Intermediates.
A more prevalent and efficient route to this compound and its derivatives involves the use of malonate intermediates, specifically diethyl malonate. This method typically involves a three-step sequence: nitrosation, reduction, and selective hydrolysis.
First, diethyl malonate is treated with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, to yield diethyl oximinomalonate. acs.org This intermediate is then subjected to reduction to form diethyl aminomalonate. acs.org Common reduction methods include catalytic hydrogenation over a palladium-on-charcoal catalyst or chemical reduction using agents like zinc dust in acetic acid. rsc.orgmdpi.com The resulting diethyl aminomalonate is often isolated as its more stable hydrochloride salt. rsc.org
The final and critical step is the selective mono-hydrolysis of one of the ethyl ester groups of diethyl aminomalonate or its N-protected derivative. This is typically achieved using one equivalent of a base, such as potassium hydroxide, in a mixed solvent system like aqueous tetrahydrofuran (B95107) or acetonitrile (B52724) at low temperatures to afford the desired this compound. nih.gov The selectivity of this mono-saponification is driven by the deactivation of the second ester group by the negatively charged carboxylate formed after the first hydrolysis. nih.gov
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nitrosation | Diethyl malonate, Sodium nitrite, Acetic acid | Diethyl oximinomalonate |
| 2 | Reduction | Diethyl oximinomalonate, H₂, Pd/C or Zn/Acetic Acid | Diethyl aminomalonate |
| 3 | Selective Hydrolysis | Diethyl aminomalonate, 1 eq. KOH, aq. THF, 0 °C | This compound |
Acetylation and Other N-Substitution Reactions to Form Derivatives.
The amino group of this compound and its diester precursor, diethyl aminomalonate, readily undergoes N-substitution reactions, allowing for the synthesis of a wide array of derivatives.
N-Acetylation: A common modification is N-acetylation to form 2-Acetamido-3-ethoxy-3-oxopropanoic acid. This is typically achieved by treating diethyl aminomalonate with acetic anhydride. mdpi.com The resulting diethyl acetamidomalonate is a key intermediate in the synthesis of various α-amino acids through alkylation followed by hydrolysis and decarboxylation. nih.govmdpi.com
N-Boc Protection: For applications in peptide synthesis and other complex molecule constructions, the amino group is often protected with a tert-butoxycarbonyl (Boc) group. This is accomplished by reacting diethyl aminomalonate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Subsequent selective hydrolysis yields N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid.
Protective Group Strategies in Syntheses Involving the Compound.
The strategic use of protecting groups is paramount in the synthesis and manipulation of this compound due to its bifunctional nature. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amino functionality.
Mechanism and Conditions for tert-Butoxycarbonyl (Boc) Protection and Deprotection.
Protection: The introduction of the Boc group onto the nitrogen atom of an amino ester involves the reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. A base, such as a tertiary amine or sodium bicarbonate, is used to neutralize the acidic proton of the amino group, facilitating the reaction. The other product of the reaction is the unstable tert-butoxycarbonic acid, which decomposes to tert-butanol (B103910) and carbon dioxide.
Deprotection: The Boc group is valued for its stability under a wide range of conditions, yet it can be readily removed under acidic conditions. The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of the unstable tert-butyl cation, which subsequently eliminates a proton to form isobutene. The carbamic acid intermediate that is formed rapidly decarboxylates to liberate the free amine.
| Process | Reagents and Conditions | Mechanism Highlights |
| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., CH₂Cl₂, THF) | Nucleophilic attack of the amine on Boc₂O. |
| Boc Deprotection | Strong acid (e.g., TFA, HCl), Solvent (e.g., CH₂Cl₂, Dioxane) | Protonation of the carbamate, formation of a tert-butyl cation, and decarboxylation. |
Reactivity Profiles and Transformation Pathways.
This compound and its derivatives are versatile intermediates that can participate in a variety of chemical transformations, primarily leveraging the reactivity of the amino group, the carboxylic acid, the ester, and the activated α-carbon.
The N-protected form, particularly N-Boc-2-amino-3-ethoxy-3-oxopropanoic acid, is a valuable building block in peptide synthesis. The carboxylic acid can be activated using standard coupling reagents (e.g., DCC, EDC) to form amide bonds with other amino acids or amines.
The α-carbon of aminomalonate derivatives is activated by the two adjacent carbonyl groups, making it susceptible to deprotonation by a base to form a nucleophilic enolate. This enolate can then undergo alkylation with various electrophiles, such as alkyl halides. acs.orgnih.gov This reactivity is fundamental to the malonic ester synthesis of α-amino acids.
Furthermore, the bifunctional nature of aminomalonate monoesters makes them attractive precursors for the synthesis of heterocyclic compounds. Condensation reactions with various reagents can lead to the formation of diverse ring systems, including pyridines, pyrazoles, and other nitrogen-containing heterocycles. mdpi.comrsc.org For instance, condensation of an aminomalonate derivative with a 1,3-dicarbonyl compound can lead to the formation of a substituted pyridine (B92270) ring. The reactivity of these compounds also extends to participation in multicomponent reactions, enabling the efficient construction of complex molecular scaffolds. nih.gov
Analysis of Deprotection Reactions under Acidic Conditions
The amino group of this compound derivatives is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to control its reactivity during synthetic sequences. The removal of the Boc group is a critical step, typically accomplished under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are frequently employed for this purpose. youtube.comfiveable.me
The mechanism of Boc deprotection with a strong acid like TFA involves several steps. commonorganicchemistry.comtotal-synthesis.com Initially, the carbonyl oxygen of the carbamate is protonated by the acid. commonorganicchemistry.commdpi.com This protonation facilitates the fragmentation of the protecting group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine. commonorganicchemistry.com In the acidic medium, the newly liberated amine is protonated, typically yielding its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com
The choice of acidic reagent and reaction conditions can be tailored to the specific substrate. For instance, HCl in an organic solvent like dioxane is a common alternative to TFA. reddit.com While effective, these traditional methods can be harsh. mdpi.com Milder and more environmentally sustainable approaches have been developed, such as using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). mdpi.com This system acts as both the reaction medium and catalyst, allowing for the efficient deprotection of various N-Boc derivatives at room temperature with short reaction times and excellent yields. mdpi.com
| Substrate (N-Boc Protected) | Reagent | Solvent | Conditions | Outcome | Citation |
| N-Boc Amino Acid Ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | Amine TFA Salt | fiveable.mecommonorganicchemistry.com |
| N-Boc Amino Acid Ester | Hydrogen Chloride (HCl) | Dioxane | Room Temperature | Amine Hydrochloride Salt | reddit.com |
| N-Boc Aniline Derivative | Choline Chloride:pTSA (DES) | Neat | Room Temperature, 10-30 min | Free Amine (after workup) | mdpi.com |
| N-Boc Amino Acid Methyl Ester | Choline Chloride:pTSA (DES) | Neat | Room Temperature, ~25 min | Free Amine Methyl Ester | mdpi.comresearchgate.net |
Investigation of Nucleophilic Substitution Reactions
Derivatives of this compound, particularly diethyl aminomalonate, are valuable nucleophiles in substitution reactions. The carbon atom positioned between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated by a suitable base to form a stabilized enolate. ucalgary.ca This enolate is a potent carbon nucleophile that readily participates in substitution reactions with various electrophiles, most commonly alkyl halides. ucalgary.caresearchgate.net This reaction, a variation of the malonic ester synthesis, is a cornerstone for the synthesis of α-amino acids. ucalgary.calibretexts.org
The process typically involves treating an N-acylated aminomalonate ester, such as diethyl acetamidomalonate, with a base like sodium ethoxide (NaOEt) to generate the enolate. ucalgary.ca The use of an alkoxide base corresponding to the ester groups (e.g., ethoxide for ethyl esters) is crucial to prevent transesterification. wikipedia.org The subsequent addition of an alkyl halide leads to the formation of a C-alkylated product. ucalgary.ca This methodology allows for the introduction of a wide variety of side chains onto the α-carbon. ucalgary.ca
| Reactant | Reagent(s) | Reaction Type | Product | Key Findings | Citation |
| Diethyl Acetamidomalonate | 1. Sodium Ethoxide (NaOEt) 2. Alkyl Halide (R-X) | C-Alkylation | Diethyl Alkylacetamidomalonate | Forms a new C-C bond at the α-carbon. A key step in amino acid synthesis. | ucalgary.ca |
| Diethyl Aminomalonate | Acyl Chloride (R-COCl) | N-Acylation | Diethyl N-Acylaminomalonate | Forms an amide bond. Useful for introducing protecting groups or other functionalities. | orgsyn.org |
| Diethyl Malonate | Benzyl Chloride, TEBAC, NaOH | Phase-Transfer C-Alkylation | Diethyl Benzylmalonate | Microwave irradiation in combination with phase-transfer catalysis promotes efficient mono-alkylation. | researchgate.net |
| α-Keto Ester | 1. Phosphite 2. Bi(V) Arylating Agent 3. Amine | Arylation / SN2 Displacement | α,α-Diaryl α-Amino Ester | A modular method forming two bonds to the quaternary center in one operation. | nih.gov |
Participation in Heterocyclic Ring Formation via Cyclization Reactions
This compound and its derivatives are important precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. youtube.com The presence of an amino group and one or more ester functionalities within the same molecule allows for intramolecular or intermolecular condensation and cyclization reactions to form stable ring systems. nih.govyoutube.com
One of the most common applications is in the synthesis of hydantoins (2,4-imidazolidinediones). nih.govresearchgate.net For instance, α-amino esters can react with isocyanates or be treated with reagents like phosgene (B1210022) or triphosgene (B27547) to form ureido derivatives, which then cyclize under basic or acidic conditions to yield hydantoins. nih.govorganic-chemistry.org The Urech hydantoin (B18101) synthesis, which involves reacting an amino acid with potassium cyanate (B1221674) followed by acid-mediated cyclization, is a classic method for accessing these structures. researchgate.net
Furthermore, these aminomalonate derivatives are used in the synthesis of benzodiazepines , a class of compounds with significant pharmaceutical importance. researchgate.netwum.edu.plyoutube.com The synthesis of diazepam, for example, can involve the reaction of 2-amino-5-chlorobenzophenone (B30270) with a glycine (B1666218) ethyl ester equivalent in the presence of pyridine. youtube.com More broadly, 1,5-benzodiazepines are often synthesized via the condensation of o-phenylenediamines with β-dicarbonyl compounds, a category to which malonate derivatives belong. nih.govnih.gov These cyclization reactions underscore the value of aminomalonate esters as versatile synthons for building complex heterocyclic scaffolds.
| Starting Material(s) | Reagent(s) | Heterocycle Formed | Key Reaction Type | Citation |
| α-Amino Acid Ester, Carbamate | Base | Hydantoin | Intramolecular Cyclization of Ureido Intermediate | organic-chemistry.org |
| α-Amino Acid, Potassium Cyanate | Hydrochloric Acid | Hydantoin | Urech Hydantoin Synthesis | researchgate.net |
| 2-Amino-5-chlorobenzophenone, Glycine Ethyl Ester | Pyridine | 1,4-Benzodiazepine | Condensation/Cyclization | youtube.com |
| o-Phenylenediamine, Ketone | H-MCM-22 (Catalyst) | 1,5-Benzodiazepine | Condensation/Cyclization | nih.gov |
| α-Amino Ester | Light (Photochemical) | 3-Azetidinone | Norrish-Yang Cyclization | chemrxiv.org |
Enzymatic Transformations Leading to Modified Derivatives
Biocatalysis offers a powerful and selective alternative to traditional chemical methods for transforming this compound and related amino esters. Enzymes, particularly lipases, can operate under mild conditions, often exhibiting high chemo-, regio-, and stereoselectivity, which is difficult to achieve with conventional reagents. nih.govnih.gov
A primary application of enzymatic transformation is the kinetic resolution of racemic amino acid esters. nih.gov Lipases can selectively hydrolyze one enantiomer of an ester in a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, lipases from Pseudomonas or Rhizopus have been shown to selectively hydrolyze L-amino acid esters in aqueous solutions with high efficiency, allowing for the separation of D- and L-amino acids. nih.gov This enantioselectivity is crucial for the synthesis of chirally pure pharmaceuticals and other bioactive molecules.
Besides hydrolysis, lipases can also catalyze other transformations. nih.gov They have been employed for Michael addition reactions, such as the addition of aromatic amines to acrylates to form β-amino acid esters, a reaction that can be performed efficiently in a continuous-flow microreactor. mdpi.com Lipases can also catalyze esterification and transesterification reactions. nih.gov These enzymatic methods provide green and sustainable pathways for the synthesis and modification of amino acid derivatives, reducing the reliance on harsh chemicals and protecting groups. nih.govmdpi.com
| Substrate | Enzyme | Reaction Type | Product | Key Findings | Citation |
| Racemic Amino Acid Ester | Pseudomonas Lipase | Enantioselective Hydrolysis | L-Amino Acid and D-Amino Acid Ester | High reactivity and selectivity for the L-enantiomer, enabling kinetic resolution. | nih.gov |
| Symmetric Biphenyl Diester | Candida antarctica Lipase B (CALB) | Chemoselective Hydrolysis | Unsymmetric Biphenyl Monoacid | Selective cleavage of one ester group in a symmetric molecule. | nih.gov |
| Aniline, Methyl Acrylate | Thermomyces lanuginosus Lipase (TL IM) | Michael Addition | β-Amino Acid Ester | Efficient synthesis in a continuous-flow microreactor under mild conditions. | mdpi.com |
| Racemic Amino Acid Ester | Rhizopus Lipase | Enantioselective Hydrolysis | L-Amino Acid and D-Amino Acid Ester | Effective for resolving both natural and unnatural amino acids. | nih.gov |
Structural Characterization and Computational Studies of 2 Amino 3 Ethoxy 3 Oxopropanoic Acid
Spectroscopic Analysis in Structural Elucidation.
Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) provide detailed information about the atomic connectivity and chemical environment within a molecule.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 2-Amino-3-ethoxy-3-oxopropanoic acid, ¹H and ¹³C NMR would provide crucial information about its proton and carbon framework. Due to the lack of publicly available, peer-reviewed NMR data for this specific compound, the expected spectral characteristics can be inferred from its close analogue, diethyl aminomalonate hydrochloride.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group protons, the alpha-proton, and the amine protons. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from spin-spin coupling with each other. The proton on the alpha-carbon (the CH group) would appear as a singlet, and the amine protons (NH₂) would also likely appear as a broad singlet. The acidic proton of the carboxylic acid group is often not observed or appears as a very broad signal, depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |
| Ethoxy CH₃ | ~1.3 | Triplet | ~7 |
| Ethoxy CH₂ | ~4.3 | Quartet | ~7 |
| Alpha-CH | ~4.0 | Singlet | N/A |
| Amine NH₂ | Variable (broad) | Singlet | N/A |
| Carboxylic Acid OH | Variable (very broad) | Singlet | N/A |
This is an interactive data table based on expected values.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the ester and carboxylic acid would appear at the downfield end of the spectrum (typically 165-175 ppm). The alpha-carbon would be expected around 50-60 ppm, while the ethoxy carbons would appear more upfield.
X-ray Crystallography for Solid-State Structural Determination.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the published literature, the crystal structure of the closely related ammonium salt of 2-aminomalonic acid provides valuable insights into the geometry of the core aminomalonate moiety. nih.gov
In the solid state, the ammonium 2-aminomalonate exists as a zwitterion, with the amino group protonated (NH₃⁺) and one of the carboxyl groups deprotonated (COO⁻). nih.gov The crystal structure reveals a three-dimensional network held together by hydrogen bonds. The geometry around the central alpha-carbon is tetrahedral, as expected.
Key structural parameters from the crystal structure of ammonium 2-aminomalonate are presented below and can serve as an approximation for the bond lengths and angles in this compound, particularly around the alpha-carbon.
| Parameter | Value |
| C-C bond length | 1.5394(18) Å and 1.5485(18) Å |
| C-N bond length | 1.485(2) Å |
| C-O bond lengths (carboxylate) | 1.250(2) Å and 1.261(2) Å |
| C-C-C bond angle | 111.4(1)° |
| O-C-O bond angle (carboxylate) | 124.9(1)° |
This is an interactive data table based on data from the crystal structure of ammonium 2-aminomalonate.
Theoretical and Computational Chemistry Approaches.
In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the structural and electronic properties of molecules like this compound.
Density Functional Theory (DFT) for Geometrical Optimizations.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the determination of the lowest energy conformation of a molecule. For this compound, a DFT calculation, for instance at the B3LYP/6-31G(d) level of theory, would predict the equilibrium bond lengths, bond angles, and dihedral angles.
A hypothetical optimized geometry would show a tetrahedral arrangement around the sp³-hybridized alpha-carbon. The carboxyl and ester groups would be planar. The relative orientation of these functional groups would be determined by minimizing steric hindrance and optimizing intramolecular interactions.
| Parameter | Hypothetical Optimized Value |
| Cα-C(O)OH bond length | ~1.53 Å |
| Cα-C(O)OEt bond length | ~1.53 Å |
| Cα-N bond length | ~1.47 Å |
| C=O bond length (acid) | ~1.21 Å |
| C=O bond length (ester) | ~1.22 Å |
| Cα-H bond length | ~1.09 Å |
| N-Cα-C(O)OH bond angle | ~110° |
| C(O)OH-Cα-C(O)OEt bond angle | ~111° |
This is an interactive data table of hypothetical values based on typical DFT calculations for similar molecules.
Derivation of Quantum Chemical Parameters for Reactivity Prediction.
Beyond geometry optimization, DFT calculations can provide a wealth of quantum chemical parameters that are crucial for predicting the reactivity of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges (e.g., Mulliken charges).
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack. For this compound, the HOMO is likely to be localized on the amino group, while the LUMO would be associated with the carbonyl groups.
| Quantum Chemical Parameter | Significance | Hypothetical Value |
| HOMO Energy | Electron-donating ability | ~ -6.5 eV |
| LUMO Energy | Electron-accepting ability | ~ 0.5 eV |
| HOMO-LUMO Gap | Chemical reactivity and stability | ~ 7.0 eV |
| Dipole Moment | Polarity of the molecule | ~ 2.5 D |
| Mulliken Charge on N | Nucleophilicity of the amino group | ~ -0.8 e |
| Mulliken Charge on C=O (acid) | Electrophilicity of the carbonyl carbon | ~ +0.7 e |
| Mulliken Charge on C=O (ester) | Electrophilicity of the carbonyl carbon | ~ +0.7 e |
This is an interactive data table of hypothetical values to illustrate the types of parameters derived from DFT calculations.
These computational approaches, while theoretical, provide a valuable framework for understanding the intrinsic properties of this compound, guiding further experimental investigation into its chemistry.
Mechanistic Aspects in Biological Systems and Biochemical Interactions
Role as a Prodrug or Intermediate in Biological Synthesis
The potential for 2-Amino-3-ethoxy-3-oxopropanoic acid to act as a prodrug or an intermediate in biological synthesis has not been documented. While amino acids are frequently utilized as moieties in prodrug design to enhance properties like bioavailability, there is no specific research indicating that this compound has been investigated or utilized for this purpose. mdpi.commdpi.com Similarly, its role as a direct intermediate in any characterized biological synthesis pathway has not been reported. A protected version of this compound, 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, is commercially available and used in chemical synthesis, but this derivative is not biologically active in its protected form. biosynce.comnih.gov
Molecular Mechanisms of Enzymatic Activity Modulation
Direct studies on the molecular mechanisms by which this compound might modulate enzymatic activity are absent from the scientific record.
Investigation of Enzyme Inhibition Profiles using Analogs of the Compound
No studies have been published that investigate the enzyme inhibition profiles of analogs of this compound. While the study of amino acid analogs as enzyme inhibitors is a broad field of research, this specific compound and its close structural relatives have not been the subject of such investigations. nih.govnih.gov
Elucidation of Enzyme-Substrate Interactions using Compound Analogs
Consistent with the lack of enzyme inhibition studies, there is no research available that elucidates enzyme-substrate interactions using analogs of this compound.
Applications in Advanced Chemical Synthesis and Research Methodologies
Utilization as a Building Block in Peptide Synthesis.
While 2-Amino-3-ethoxy-3-oxopropanoic acid is a non-canonical amino acid, its potential as a building block for the synthesis of novel peptides and peptidomimetics is an area of scientific interest. Non-canonical amino acids are widely incorporated into peptide structures to introduce unique functionalities, conformational constraints, and to enhance metabolic stability. The presence of both a free carboxylic acid and an amino group, along with an ethyl ester, provides multiple points for chemical modification and incorporation into peptide chains.
Information regarding specific strategies for the stepwise peptide chain elongation utilizing this compound is not extensively available in the current body of scientific literature. However, based on established principles of solid-phase peptide synthesis (SPPS), it can be postulated that its incorporation would follow standard protocols. This would involve the protection of the α-amino group, typically with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to allow for controlled, stepwise addition to a growing peptide chain on a solid support. The carboxylic acid and ethyl ester functionalities would also require appropriate protection strategies to prevent unwanted side reactions during the coupling steps.
The incorporation of this compound into peptide backbones could enable the synthesis of complex and novel peptide structures for research purposes. As an unnatural amino acid, its presence can introduce unique turns, folds, or other conformational features that can be exploited in the design of peptides with specific biological activities. The ethyl ester side chain could also serve as a handle for further chemical modifications, allowing for the attachment of fluorescent probes, cross-linking agents, or other moieties to study peptide-protein interactions or to develop novel therapeutic agents. Despite this potential, specific examples of its use in the synthesis of complex peptide structures for research are not prominently documented in publicly available scientific literature.
Function as a Chemical Reagent in Organic Synthesis.
Beyond its potential role in peptide synthesis, derivatives of this compound serve as valuable reagents in broader organic synthesis, particularly in the protection of functional groups.
A notable application of a derivative of this compound is in the protection of carboxylic acid functional groups. The N-tert-butyloxycarbonyl (Boc) protected form, 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, can be utilized for this purpose. The Boc group is a widely used acid-labile protecting group for amines. In this context, the carboxylic acid moiety of the reagent can be coupled to a molecule of interest, effectively masking its reactivity. The ester and the protected amine functionalities of the reagent offer orthogonal protection, allowing for selective deprotection and further synthetic transformations at different sites of a complex molecule. The Boc group can be readily removed under acidic conditions, regenerating the free amine, while the ethyl ester can be cleaved under basic conditions. This differential reactivity is a key advantage in multi-step organic synthesis.
| Derivative | Protecting Group | Application |
| 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid | tert-Butyloxycarbonyl (Boc) | Protection of carboxylic acid functional groups |
Role in the Synthesis of Pharmaceutical Intermediates for Academic Research.
A significant application of a related compound, 3-ethoxy-3-oxopropanoic acid, lies in the synthesis of pharmaceutical intermediates. This highlights the utility of the core chemical scaffold in constructing molecules with therapeutic relevance.
A key example is its use in a synthetic route to Brivaracetam, an antiepileptic drug. nih.govacs.orgresearchgate.net In a process developed by Mankind Pharma Ltd., 3-ethoxy-3-oxopropanoic acid is a starting material in a multi-step synthesis. The synthetic pathway commences with the condensation of butyraldehyde and 3-ethoxy-3-oxopropanoic acid. nih.govacs.orgresearchgate.net This is followed by a series of reactions including a Michael addition, Nef reaction, and subsequent transformations to build the core structure of Brivaracetam. nih.govacs.orgresearchgate.net
Simplified Synthetic Scheme for Brivaracetam:
| Step | Reactants | Key Transformation |
| 1 | Butyraldehyde, 3-ethoxy-3-oxopropanoic acid | Condensation |
| 2 | Resulting adduct, Nitromethane | Michael Addition |
| 3 | Ethyl 3-(nitromethyl)hexanoate | Nef Reaction (acid hydrolysis) |
| 4 | Subsequent intermediates | Protection, hydrolysis, coupling, and cyclization |
This synthetic approach demonstrates the practical application of 3-ethoxy-3-oxopropanoic acid as a foundational building block in the synthesis of a commercially relevant pharmaceutical agent.
Tool Compound in Biochemical Research for Enzyme Mechanism Elucidation.
Exploration of Novel Synthetic Methods and Reaction Development
The field of synthetic organic chemistry is in a continuous state of evolution, with persistent efforts directed towards the development of more efficient, selective, and sustainable methodologies. In the context of α-amino acids and their derivatives, such as this compound, contemporary research has been particularly focused on the catalytic enantioselective synthesis and the exploration of novel reaction pathways that enable the construction of complex molecular architectures from simple precursors.
Recent advancements have seen the emergence of innovative strategies for the synthesis of α-amino esters, which are closely related to the target compound. These methods often employ transition metal catalysis or organocatalysis to achieve high levels of stereocontrol. For instance, novel procedures for the synthesis of α,α-diaryl-α-amino acid derivatives have been developed utilizing silver oxide as a catalyst for the conjugate addition of α-aryl isocyanoacetates to o-quinone diimide. Subsequent acid hydrolysis of the isocyano group yields the corresponding amino esters acs.org. Such methodologies, while not directly applied to this compound, showcase the potential for developing new routes to highly functionalized amino acid derivatives.
Furthermore, the development of automated parallel synthesis techniques has enabled the rapid generation of libraries of N-alkylated-α-amino methyl esters in gram quantities chimia.ch. This approach, which often relies on reductive alkylation procedures, allows for the introduction of a wide array of functional groups, highlighting a research direction that could be adapted for the derivatization of this compound to explore its structure-activity relationships in various contexts chimia.ch.
Another significant area of research is the enantioselective synthesis of α-allyl amino esters, which has been achieved with high efficiency using chiral squaramide hydrogen-bond donor catalysis nih.gov. This method involves the nucleophilic allylation of readily accessible α-chloro glycinates and provides access to N-carbamoyl-protected amino esters with excellent enantioselectivity and diastereoselectivity nih.gov. The principles of this anion-abstraction catalysis could potentially be applied to develop stereoselective syntheses of derivatives of this compound.
The synthesis of non-natural or "unnatural" amino acids is another area of intense research, driven by their potential applications in medicinal chemistry and materials science. Visible-light-driven oxidative α-C(sp³)–H alkylation of N-arylated glycine (B1666218) derivatives represents a modern approach to creating such compounds organic-chemistry.org. This method utilizes 4-alkyldihydropyridine derivatives as versatile alkyl radical precursors in the presence of an oxidizing agent, offering a novel disconnection for the synthesis of complex amino acid structures organic-chemistry.org.
The exploration of new reaction pathways involving aminomalonates, which are direct precursors to compounds like this compound, continues to be a fruitful area of investigation. For example, the enantioselective Michael reaction of various substrates with diethyl malonate in the presence of organocatalysts has been a cornerstone for the asymmetric synthesis of a wide range of chiral molecules researchgate.net. Adapting such methodologies to aminomalonate derivatives could open up new avenues for the asymmetric synthesis of substituted amino acids.
Detailed research into the reaction of ethyl methyl malonate has also been a subject of investigation, providing insights into the reactivity of malonate derivatives in various transformations researchgate.net. These fundamental studies are crucial for the rational design of new synthetic methods.
In the realm of peptide synthesis, where α-amino acids are the fundamental building blocks, the development of novel coupling reagents and strategies remains a key focus. While conventional methods are well-established, side reactions can occur, particularly with sterically hindered amino acids rsc.org. Research into more efficient and milder coupling conditions is ongoing and directly relevant to the potential use of this compound in peptide synthesis. The exploration of N- to C-peptide synthesis, as an alternative to the traditional C- to N- direction, offers potential advantages in terms of atom economy and sustainability nih.gov.
The development of new reactions driven by the cleavage of weak bonds, such as the N-O bond in O-acyl hydroxylamines, has led to novel methods for electrophilic amination nih.gov. These innovative approaches to forming C-N bonds could inspire new synthetic routes to α-amino acids and their derivatives.
The N-Boc protected form of the target compound, 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid, is a valuable intermediate in organic synthesis. It can be used as a reagent in reactions such as the protection of carboxylic acid functional groups biosynce.com. Research into new synthetic methods and reactions often involves the use of such protected amino acids to explore the synthesis of more complex molecules biosynce.com.
Table of Research Findings on Novel Synthetic Methods
| Methodology | Catalyst/Reagent | Key Features | Potential Relevance to this compound |
| α,α-Diarylation of Isocyanoacetates | Silver Oxide | High yields and regioselectivity in the synthesis of α,α-diaryl-α-amino acid derivatives. acs.org | A potential route to introduce aryl groups at the α-position. |
| Automated Parallel Synthesis | NaBH(OAc)₃ | Efficient, gram-scale synthesis of N-alkylated-α-amino methyl esters. chimia.ch | Could be adapted for the high-throughput synthesis of N-substituted derivatives. |
| Enantioselective Allylation | Chiral Squaramide | High enantioselectivity and diastereoselectivity in the synthesis of α-allyl amino esters. nih.gov | A potential method for the stereoselective introduction of allyl groups. |
| Visible-Light-Driven C-H Alkylation | Photoredox Catalysis | A modern approach for the synthesis of unnatural amino acids. organic-chemistry.org | Offers a novel disconnection for the synthesis of complex derivatives. |
| Enantioselective Michael Addition | Organocatalysts | Asymmetric synthesis of chiral molecules from malonate derivatives. researchgate.net | Could be adapted for the asymmetric synthesis of substituted derivatives. |
Due to a lack of specific scientific literature on "this compound" pertaining to the detailed research areas outlined in your request, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided structure. Searches for advanced synthetic methodologies, novel biochemical pathway interventions involving its derivatives, and specific spectroscopic and computational studies for this particular compound did not yield sufficient in-depth research findings.
Therefore, the following sections on "Emerging Research Directions and Future Perspectives" cannot be substantively developed at this time. Any attempt to do so would require speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions to focus solely on "this compound."
Q & A
Q. What are the established synthetic routes for 2-amino-3-ethoxy-3-oxopropanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions using ethyl glyoxylate and amino malonic acid derivatives. Key reagents include ethyl chlorooxoacetate (for introducing the ethoxy-oxo group) and ammonia or ammonium salts for amination. Reaction pH (6.5–7.5) and temperature (40–60°C) are critical to avoid side products like β-lactam derivatives. Purification via recrystallization in ethanol/water mixtures improves purity (>95%) .
- Data Consideration : Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) and confirm structure using -NMR (δ 1.3 ppm for ethoxy CH, δ 4.2 ppm for ethoxy CH, δ 8.1 ppm for NH) .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer :
- Solubility : Determine in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using gravimetric analysis. The compound is highly soluble in polar aprotic solvents (>50 mg/mL in DMSO) but poorly in hexane (<1 mg/mL) .
- Thermodynamic Stability : Perform differential scanning calorimetry (DSC) to identify melting points (observed range: 145–150°C) and decomposition thresholds .
Q. What analytical techniques are optimal for structural validation of this compound and its intermediates?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (theoretical: 161.14 g/mol; observed: m/z 162 [M+H]) .
- FT-IR Spectroscopy : Key peaks include 1720 cm (C=O stretch), 1650 cm (amide I band), and 3350 cm (NH stretch) .
Advanced Research Questions
Q. How can researchers optimize enantioselective synthesis of this compound for chiral drug intermediates?
- Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP or salen complexes) to achieve >90% enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15). Kinetic resolution at low temperatures (−20°C) minimizes racemization .
- Data Contradiction Note : Conflicting reports on ligand efficacy (BINAP vs. salen) suggest solvent-dependent stereoselectivity; validate under specific conditions (e.g., THF vs. dichloromethane) .
Q. What strategies address discrepancies in reported solubility and stability data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using standardized buffers (e.g., USP phosphate buffer) and controlled humidity (40–60% RH).
- Advanced Analytics : Use dynamic vapor sorption (DVS) to assess hygroscopicity, which may explain variability in aqueous solubility (e.g., 12 mg/mL at pH 7.4 vs. 8 mg/mL in unbuffered water) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., aminotransferases). Focus on modifying the ethoxy group to improve hydrophobic interactions.
- QSAR Analysis : Corrogate substituent effects (e.g., replacing ethoxy with cyclopropoxy) on IC values using Hammett σ constants .
Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining purity?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry to control exothermic reactions (e.g., amidation steps). Use inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- By-Product Mitigation : Implement fractional distillation to remove ethyl acetate by-products (boiling point: 77°C) and reduce impurities to <0.1% .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
